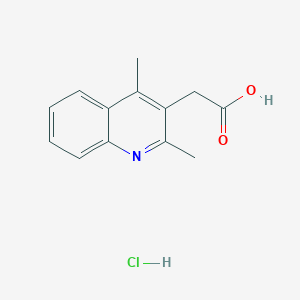

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAKLXOGLLFBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585872 | |

| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943825-15-8 | |

| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Abstract: This document provides a comprehensive technical overview of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a quinoline derivative with potential pharmacological applications. Due to the limited availability of public data on this specific hydrochloride salt, this guide synthesizes information from foundational patents, general principles of quinoline chemistry, and established analytical methodologies. It is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, purification, structural elucidation, and potential biological context. The guide outlines proposed protocols for characterization, providing a robust framework for future research and development involving this compound and its analogs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities.[1] Compounds incorporating this moiety have found applications as antibacterial, anticancer, anti-inflammatory, and antifungal agents.[1][2] The specific compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, and its hydrochloride salt fall within a class of quinoline derivatives identified for their potential as leukotriene biosynthesis inhibitors, suggesting applications in treating inflammatory conditions.[3]

This guide focuses on the hydrochloride salt of 2-(2,4-Dimethylquinolin-3-yl)acetic acid, a molecule that combines the established quinoline core with an acetic acid side chain, a common feature in pharmacologically active compounds that can influence solubility and interactions with biological targets.[4] Given that detailed experimental data for this specific compound is sparse in peer-reviewed literature, this document serves as a predictive and methodological guide based on established chemical principles and data from closely related structures.

Physicochemical Properties and Structural Information

A foundational aspect of any chemical research program is the thorough characterization of the molecule's basic physical and chemical properties. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, these properties are critical for handling, formulation, and interpretation of biological data.

Table 1: Core Physicochemical Data

| Property | Value (Predicted/Calculated) | Data Source |

|---|---|---|

| IUPAC Name | 2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride | N/A |

| Molecular Formula | C₁₃H₁₄ClNO₂ | Derived from base |

| Molecular Weight | 251.71 g/mol | Calculated |

| Monoisotopic Mass | 215.09464 Da (Free Base) | PubChemLite[5] |

| Appearance | White to off-white crystalline solid (Predicted) | General Salt Property[4] |

| Solubility | Expected to be higher in water and polar protic solvents compared to the free base due to the hydrochloride salt form.[4] | Chemical Principles |

| XlogP (Predicted) | 2.4 (Free Base) | PubChemLite[5] |

The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent compound, which is a crucial consideration for both in vitro biological assays and potential in vivo applications.

Synthesis and Purification Strategy

The synthesis of quinoline-4-carboxylic acids and their derivatives is well-established, often relying on classical named reactions like the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[6][7] While the exact synthesis of the title compound is proprietary, a plausible retro-synthetic analysis suggests a multi-step pathway.

3.1. Proposed Synthesis Pathway

A logical approach to synthesizing the 2,4-dimethylquinoline core involves a reaction analogous to the Doebner-von Miller reaction, followed by functionalization at the 3-position.

Step-by-Step Protocol (Hypothetical):

-

Formation of the Quinoline Core: Reacting aniline with an appropriate β-dicarbonyl compound or its equivalent under acidic conditions to form the 2,4-dimethylquinoline scaffold.[8]

-

Introduction of the Acetic Acid Moiety: This is the most challenging step. A common method involves introducing a two-carbon synthon. This could be achieved through:

-

Vilsmeier-Haack formylation at the 3-position, followed by a Wittig reaction or similar olefination to introduce a two-carbon chain, and subsequent oxidation.

-

Direct coupling reactions (e.g., Heck, Suzuki) if a suitable halo-quinoline intermediate is prepared.[9]

-

-

Hydrolysis: If the acetic acid moiety is introduced as an ester or nitrile, a final hydrolysis step (acidic or basic) is required to yield the carboxylic acid (the free base).

-

Salt Formation: Dissolving the purified free base, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) will precipitate the desired hydrochloride salt.

3.2. Purification and Validation

Purification of the final product is paramount to ensure that biological and chemical data are reliable.

Protocol: Recrystallization of the Hydrochloride Salt

-

Solvent Screening: Identify a suitable solvent system. Typically, a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Validation of Purity:

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests the absence of major impurities.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, capable of quantifying impurities with high sensitivity.[10]

Caption: Proposed workflow for synthesis and purification.

Analytical Characterization and Structural Elucidation

Confirming the identity and structure of the synthesized molecule is a critical, non-negotiable step in chemical research. A combination of spectroscopic methods is required for unambiguous structural assignment.

4.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. For this molecule, one would expect to see distinct signals for the two methyl groups on the quinoline core (likely singlets in the 2.5-2.8 ppm range), aromatic protons on the benzene portion of the quinoline ring (multiplets in the 7.5-8.5 ppm range), and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain. The carboxylic acid proton may be broad or exchangeable.

-

¹³C NMR: This provides a count of the unique carbon atoms. Key signals would include those for the two methyl carbons, the methylene carbon, the carbonyl carbon of the acid (typically >170 ppm), and the distinct sp² carbons of the aromatic and heterocyclic rings.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected monoisotopic mass is 215.09464 Da.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₃NO₂) with high precision.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances include:

-

A broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

-

A strong absorbance around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.

-

Absorbances in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the quinoline ring.

-

Caption: Integrated workflow for analytical characterization.

Known and Potential Biological Activity

The primary context for 2-(2,4-Dimethylquinolin-3-yl)acetic acid comes from patent literature describing quinoline derivatives as inhibitors of leukotriene biosynthesis.[3]

-

Mechanism of Action (Hypothesized): Leukotrienes are pro-inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Inhibitors of this pathway often target either the 5-LO enzyme itself or the 5-Lipoxygenase Activating Protein (FLAP).[3] Given the structural class, it is plausible that 2-(2,4-Dimethylquinolin-3-yl)acetic acid acts as a FLAP antagonist, preventing the transfer of arachidonic acid to 5-LO and thereby inhibiting the production of leukotrienes.

-

Therapeutic Potential: As inhibitors of leukotriene biosynthesis, such compounds have potential applications in treating a range of inflammatory diseases, including:

-

Asthma

-

Allergic rhinitis

-

Inflammatory bowel disease

-

Rheumatoid arthritis

-

5.1. Proposed In-Vitro Assay Protocol

To validate the hypothesized activity, a cellular assay measuring leukotriene production would be a logical first step.

Protocol: Leukotriene B₄ (LTB₄) Inhibition Assay in Human Neutrophils

-

Cell Isolation: Isolate human neutrophils from whole blood using standard density gradient centrifugation methods.

-

Compound Preparation: Prepare a stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Pre-incubation: Incubate the isolated neutrophils with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.

-

Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.

-

Reaction Termination: After a defined period (e.g., 10 minutes), stop the reaction by adding a cold stop solution and centrifuging to pellet the cells.

-

Quantification: Measure the amount of LTB₄ produced in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit LTB₄ production by 50%).[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride (EVT-2491470) | 1864062-08-7 [evitachem.com]

- 5. PubChemLite - 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic and Physicochemical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through various analytical techniques. We will explore the theoretical underpinnings and practical applications of spectroscopic methods to ensure a thorough characterization of this quinoline derivative.

Introduction to 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Quinoline and its derivatives are a significant class of heterocyclic compounds that are foundational in the development of various therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties.[1][2] The subject of this guide, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, is a member of this versatile family. Its structure, featuring a substituted quinoline core linked to an acetic acid moiety, suggests potential applications in medicinal chemistry. Accurate and comprehensive characterization of its spectroscopic and physicochemical properties is paramount for its development and application.

The hydrochloride salt form of this compound is expected to enhance its solubility in aqueous media, a desirable property for many pharmaceutical applications.[2] This guide will provide a detailed examination of the analytical data, both available and predicted, that is essential for confirming the identity, purity, and structure of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is crucial for its handling, formulation, and interpretation of spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [3] |

| Molecular Weight | 251.72 g/mol | [3] |

| Monoisotopic Mass | 251.071305 Da | Predicted |

| SMILES | CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl | [4] |

| InChIKey | JYHMSZNYJTYETN-UHFFFAOYSA-N | [5] |

| Appearance | Solid (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.[6] | Inferred |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl groups, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The hydrochloride form may influence the chemical shifts, particularly of the protons on the heterocyclic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H, C6-H, C7-H, C8-H) | 7.5 - 8.5 | Multiplet | 4H |

| Methylene-H (-CH₂COOH) | ~3.8 | Singlet | 2H |

| Methyl-H (C2-CH₃) | ~2.7 | Singlet | 3H |

| Methyl-H (C4-CH₃) | ~2.5 | Singlet | 3H |

| Carboxylic Acid-H (-COOH) | > 10 | Broad Singlet | 1H |

| N-H (Quinolinium) | > 12 | Broad Singlet | 1H |

Note: Predicted chemical shifts are based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C (-COOH) | > 170 |

| Quaternary-C (C2, C4, C3, C4a, C8a) | 120 - 160 |

| Aromatic-CH (C5, C6, C7, C8) | 120 - 140 |

| Methylene-C (-CH₂COOH) | ~35 |

| Methyl-C (C2-CH₃) | ~20 |

| Methyl-C (C4-CH₃) | ~15 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data

| Ion | Predicted m/z |

| [M+H]⁺ (protonated free base) | 216.1019 |

| [M+Na]⁺ (sodiated free base) | 238.0838 |

Note: The observed mass will be for the free base C₁₃H₁₃NO₂ as the hydrochloride salt will dissociate in the ESI source.

PubChemLite provides predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase. These can be useful for advanced structural analysis and for comparison with experimental ion mobility data.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 216.10192 | 146.3 |

| [M+Na]⁺ | 238.08386 | 155.8 |

| [M-H]⁻ | 214.08736 | 148.8 |

Experimental Protocol for Mass Spectrometry

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Quinolinium) | 2800-3200 | Broad |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=C and C=N stretch (Aromatic) | 1500-1650 | Medium-Strong |

| C-H stretch (Aromatic and Aliphatic) | 2850-3100 | Medium |

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring.

Predicted UV-Visible Absorption

Quinoline and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system.[7] The spectrum of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is expected to show characteristic absorption maxima.

| Transition | Predicted λₘₐₓ (nm) |

| π → π* | 220-250 and 300-330 |

The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Visible Spectroscopy

Caption: Protocol for UV-Visible spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. By combining predicted data with established experimental protocols, researchers can effectively confirm the structure and purity of this compound. The detailed methodologies for NMR, MS, IR, and UV-Vis spectroscopy outlined herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel quinoline-based molecules. The application of these techniques is fundamental to ensuring the quality and integrity of chemical entities destined for further research and potential therapeutic applications.

References

-

The Physical and Chemical Properties of Quinoline - ResearchGate. Available from: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available from: [Link]

-

What are the physical properties of quinoline? - Blog - BIOSYNCE. Available from: [Link]

-

Quinoline - Wikipedia. Available from: [Link]

-

Quinoline derivatives (organic compounds) and their properties - ResearchGate. Available from: [Link]

-

2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem. Available from: [Link]

-

2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) - PubChemLite. Available from: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available from: [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available from: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC - NIH. Available from: [Link]

-

Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold - Preprints.org. Available from: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. Available from: [Link]

-

(PDF) New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H- quinazolin -3-ylamino) acetic acid hydrazide - ResearchGate. Available from: [Link]

-

2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | 1170229-53-4 - Appchem. Available from: [Link]

-

(PDF) (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions - ResearchGate. Available from: [Link]

-

Acetic acid, (2,4-xylyl)- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride - PubChemLite. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available from: [Link]

-

Shenzhen Reagent Biotechnology Co.,Ltd. Available from: [Link]

-

(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. Available from: [Link]

-

2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid - PubChemLite. Available from: [Link]

-

2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride - PubChemLite. Available from: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. 943825-15-8 Cas No. | 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. appchemical.com [appchemical.com]

- 5. PubChemLite - 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

Molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide on the Molecular Structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a derivative of the quinoline scaffold. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Unambiguous structural elucidation is a cornerstone of drug discovery and development, ensuring compound identity, purity, and the rationalization of structure-activity relationships (SAR). This document details a multi-technique approach for the complete structural characterization of the title compound, integrating synthetic strategy, advanced spectroscopic analysis, and crystallographic methods. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field.

Introduction: The Quinoline Scaffold and the Target Compound

Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic scaffold in pharmacology.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The structural rigidity of the quinoline core, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]

Profile of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

The target compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, belongs to the class of quinoline-3-acetic acid derivatives. This class has been investigated for various therapeutic applications, including as potential HIV-1 integrase allosteric inhibitors.[6] The molecule features a quinoline core substituted with methyl groups at positions 2 and 4, and an acetic acid moiety at position 3. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[7]

Molecular Formula: C₁₃H₁₄ClNO₂[8] Molecular Weight: 251.71 g/mol

The Imperative of Rigorous Structural Elucidation

In drug development, precise knowledge of a molecule's three-dimensional structure is non-negotiable. It validates the synthetic pathway, confirms the identity of the active pharmaceutical ingredient (API), allows for the identification of impurities, and provides the basis for understanding its interaction with biological macromolecules. A combination of analytical techniques is essential, as no single method can provide a complete structural picture.[9]

Synthesis and Purification

Rationale for Synthetic Strategy

A plausible and efficient synthesis of the 2,4-dimethylquinoline core can be achieved through a modified Combes synthesis. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. To incorporate the required acetic acid side chain, a β-keto ester is a logical choice as the diketone equivalent. The final step involves the formation of the hydrochloride salt to improve the compound's handling and formulation properties.

The overall workflow for synthesis and validation is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2,4-dimethylquinolin-3-yl)acetate

-

To a round-bottom flask, add aniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 2-(2,4-Dimethylquinolin-3-yl)acetic acid

-

Dissolve the crude ester from Step 1 in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq) and reflux the mixture for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the free base of the title compound.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the dried free base from Step 2 in a minimal amount of isopropanol.

-

Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete. The use of a non-aqueous medium is crucial to prevent unwanted side reactions and ensure a clean precipitation of the salt.[10]

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is employed to piece together the complete structural puzzle, with each method providing unique and complementary information.[9]

Caption: Integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9]

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of protons. For the title compound (in DMSO-d₆), the expected signals would be:

-

δ 12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

-

δ 7.5-8.5 ppm (m, 4H): A series of multiplets for the four protons on the benzo portion of the quinoline ring.

-

δ 3.8 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the acetic acid group.

-

δ 2.7 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons at position 2.

-

δ 2.5 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons at position 4.

-

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments. The expected signals would be:

-

δ ~172 ppm: Carbonyl carbon (C=O) of the carboxylic acid.

-

δ 120-160 ppm: Signals for the 9 carbons of the quinoline ring system.

-

δ ~35 ppm: Methylene carbon (-CH₂-).

-

δ ~20-25 ppm: Two distinct signals for the two methyl carbons.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[8] |

| Monoisotopic Mass | 215.09464 Da | PubChem[8] |

| Predicted [M+H]⁺ | 216.10192 m/z | PubChem[8] |

| Predicted [M+Na]⁺ | 238.08386 m/z | PubChem[8] |

| Table 1: Key mass spectrometry data for the free base of the target compound. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500-3300 (broad) | Carboxylic Acid |

| C=O stretch | 1700-1725 | Carboxylic Acid |

| C=C / C=N stretch | 1500-1650 | Aromatic/Quinoline Ring |

| C-H stretch (sp²) | 3000-3100 | Aromatic Ring |

| C-H stretch (sp³) | 2850-3000 | Methyl/Methylene |

| Table 2: Characteristic FTIR absorption bands for the title compound. |

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing interactions.[13]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals suitable for diffraction are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetonitrile).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[13]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Interpreting Crystallographic Data

The analysis provides precise geometric parameters. While specific data for the title compound is not publicly available, a comparative analysis of related quinoline derivatives provides expected values.[14]

| Parameter | Typical Value / Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Bond Lengths | C-C (aromatic) ~1.39 Å; C=O ~1.25 Å |

| Bond Angles | Angles within the aromatic rings ~120° |

| Intermolecular Interactions | Hydrogen bonding (e.g., from COOH to Cl⁻), π-π stacking |

| Table 3: Representative crystallographic parameters expected for a quinoline derivative. |

Computational Chemistry in Structural Validation

Modern structural elucidation is often complemented by computational methods, such as Density Functional Theory (DFT).[15][16]

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with crystallographic data.[15]

-

Spectral Prediction: Theoretical NMR, IR, and UV-Vis spectra can be calculated.[16] Comparing these predicted spectra with experimental results provides a powerful method for validating spectral assignments and confirming the proposed structure.

Conclusion

The molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is best characterized through an integrated analytical strategy. A logical synthetic pathway provides the material, which is then subjected to a suite of spectroscopic techniques. NMR spectroscopy defines the covalent framework, HRMS confirms the elemental composition, and FTIR identifies key functional groups. For absolute structural proof, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement. This rigorous, multi-faceted approach is fundamental to ensuring the identity, purity, and quality of chemical entities in research and drug development.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

-

Pessine, F. B. T., et al. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

-

Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

-

ResearchGate. (2018). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Available at: [Link]

-

ResearchGate. (2020). 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors. Available at: [Link]

-

PubChemLite. (2025). 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2). Available at: [Link]

-

Bentham Science. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]

-

ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available at: [Link]

-

SpringerLink. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

-

PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available at: [Link]

-

PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

-

Evotec. (n.d.). Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride (EVT-2491470) | 1864062-08-7 [evitachem.com]

- 8. PubChemLite - 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 16. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

Purity and analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Purity and Analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the purity assessment and analytical characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a key quinoline derivative of interest in pharmaceutical development. Addressing the needs of researchers, analytical scientists, and quality control professionals, this document outlines the strategic application of modern analytical techniques. We delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) for impurity profiling, spectroscopic methods (NMR, MS) for structural confirmation and impurity identification, and classical titration for definitive assay. The methodologies are presented within the context of international regulatory standards, emphasizing the importance of robust method validation as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide is designed to be a self-validating instructional tool, explaining the causal logic behind experimental choices to ensure scientific integrity and trustworthy results.

Introduction: The Analytical Imperative

2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride (Molecular Formula: C13H14ClNO2, Molecular Weight: 251.72 g/mol ) belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, establishing a robust analytical control strategy is not merely a regulatory formality but a scientific necessity. The purity profile of such a compound directly impacts its safety, efficacy, and stability.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a clear mandate: impurities in new drug substances must be rigorously reported, identified, and qualified.[2][3] This guide operationalizes these requirements, presenting a multi-faceted analytical approach to ensure that batches of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride meet the stringent quality standards demanded in drug development.

The Impurity Landscape: Origins and Classification

A thorough analysis begins with a theoretical understanding of potential impurities. These can arise from the manufacturing process, degradation, or storage and are broadly classified by ICH into organic, inorganic, and residual solvent categories.[4][5]

Potential Organic Impurities

Organic impurities are the most common and structurally diverse. Their potential presence is predicated on the synthetic route employed. While specific routes are proprietary, common quinoline syntheses (e.g., variations of the Doebner-von Miller or Conrad-Limpach reactions) allow us to predict likely process-related impurities.

-

Starting Materials: Unreacted precursors used in the final synthetic steps.

-

Intermediates: Partially reacted molecules from intermediate stages of the synthesis.

-

By-products: Resulting from side reactions, such as isomeric forms of the target molecule or products of over-alkylation.

-

Degradation Products: Formed during manufacturing or storage, potentially through oxidation of the quinoline ring or decarboxylation of the acetic acid side chain.

-

Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may persist in trace amounts.[2]

Inorganic Impurities & Residual Solvents

-

Inorganic Impurities: These can include reagents, catalysts (e.g., residual metals), and filter aids. They are typically controlled using pharmacopoeial methods.[2]

-

Residual Solvents: Organic solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, toluene) must be controlled according to ICH Q3C guidelines. Gas Chromatography (GC) is the standard technique for their quantification.[6]

The overall analytical strategy must be designed to detect, identify, and quantify these varied species.

Caption: Origin of potential impurities in the final API.

Chromatographic Purity Assessment: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related structural analogues.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice. The target molecule possesses both hydrophobic (the dimethylquinoline core) and hydrophilic (the acetic acid and hydrochloride salt) characteristics, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected due to the strong chromophore of the quinoline ring system, which should provide excellent sensitivity.

Experimental Protocol: RP-HPLC for Purity and Impurities

This protocol provides a robust starting point for method development, which must be followed by full validation as per ICH Q2(R1) guidelines.[7][8]

Objective: To quantify the purity of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride and detect impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Materials & Reagents:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

-

Reference Standard: A highly purified and characterized batch of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

-

Sample: The batch of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride to be tested.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection λ | 230 nm (or PDA scan 200-400 nm) | Quinoline systems typically have strong absorbance in this region. |

| Injection Vol. | 10 µL | A balance between good peak shape and detection sensitivity. |

| Gradient | Time (min) | %B (Acetonitrile) |

| 0 | 20 | |

| 25 | 80 | |

| 30 | 80 | |

| 31 | 20 | |

| 40 | 20 |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

-

Calculation: Calculate the purity (Assay % by area normalization) and the percentage of each impurity using the peak areas from the chromatogram.

Caption: High-level workflow for HPLC purity analysis.

Structural Elucidation and Identification

While HPLC provides quantitative data on purity, it does not reveal the identity of the main peak or the impurities. For this, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Will confirm the presence and connectivity of all protons, including the two methyl groups, the methylene protons of the acetic acid group, and the aromatic protons on the quinoline core. The chemical shifts and coupling patterns provide a unique fingerprint.

-

¹³C NMR: Will confirm the carbon skeleton, including the quaternary carbons and the carbonyl carbon of the carboxylic acid.

-

Utility in Purity: High-field NMR can also be used to detect and quantify impurities if their signals are resolved from the main component and do not overlap.

Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight information. When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity identification.

-

Methodology: As peaks elute from the HPLC column, they are directed into the mass spectrometer.

-

Rationale: The mass-to-charge ratio (m/z) of the parent ion for each impurity can be determined. For example, the expected [M+H]⁺ ion for the free base of the target compound would be at m/z 216.10.[9] An impurity peak showing an m/z of 202.08 could suggest a decarboxylation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further constraining the possible structures.

Assay of the Hydrochloride Salt: Titrimetric Analysis

While HPLC area percent is excellent for purity, a definitive assay of the active substance as a salt is often performed by titration. This provides a result based on a specific chemical reaction rather than a physical response factor.

Rationale for Non-Aqueous Titration

As 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is the salt of a weak base (the quinoline nitrogen) and a strong acid (HCl), it can be accurately assayed by non-aqueous acid-base titration. The use of a non-aqueous solvent like glacial acetic acid enhances the basicity of the analyte, leading to a much sharper and more distinct titration endpoint compared to an aqueous titration.[10]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the assay percentage of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride.

Instrumentation:

-

Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

Reagents:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Sample: Accurately weighed amount of the compound (~200 mg).

Procedure:

-

Standardization: Standardize the 0.1 N perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation: Accurately weigh about 200 mg of the sample into a clean, dry beaker.

-

Dissolution: Dissolve the sample in approximately 50 mL of glacial acetic acid.

-

Titration: Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant added versus the measured potential.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.

-

Calculation: Calculate the assay percentage based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the compound.

Method Validation: Ensuring Trustworthy Data

No analytical method is fit for purpose without proper validation. All protocols described herein must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[11][12]

The key validation parameters are summarized below:

| Parameter | Description | Purpose |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Proves the method is not interfered with by other substances. |

| Accuracy | The closeness of test results to the true value. | Demonstrates the method provides correct results. |

| Precision | The degree of scatter between a series of measurements (repeatability, intermediate precision). | Shows the method is reproducible. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Confirms the method's response over a given range. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Defines the working concentrations of the method. |

| LOD | (Limit of Detection) The lowest amount of analyte that can be detected but not necessarily quantitated. | Defines the sensitivity for detecting trace impurities. |

| LOQ | (Limit of Quantitation) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] | Defines the sensitivity for quantifying trace impurities. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Ensures the method is reliable under normal laboratory variations. |

Conclusion

The analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride requires a multi-pronged, scientifically-grounded approach. This guide outlines a comprehensive strategy, beginning with an understanding of potential impurities and culminating in a suite of validated analytical techniques. The synergistic use of RP-HPLC for purity and impurity profiling, NMR and MS for structural confirmation, and non-aqueous titration for a definitive assay provides a robust framework for quality control. Adherence to these principles and the overarching guidance of ICH ensures that the data generated is not only accurate and reliable but also fully compliant with the rigorous standards of the global pharmaceutical industry.

References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

ICH. Quality Guidelines. [Link]

-

ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PubChemLite. 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2). [Link]

-

PubChem. 2-(Quinolin-3-YL)acetic acid. [Link]

-

IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

-

ResearchGate. (PDF) Application of ion-association titration for the assay of bupropion hydrochloride in pharmaceuticals. [Link]

-

Drug development and registration. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid.... [Link]

Sources

- 1. 943825-15-8 Cas No. | 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona | Lyust | Drug development & registration [pharmjournal.ru]

- 7. jordilabs.com [jordilabs.com]

- 8. fda.gov [fda.gov]

- 9. PubChemLite - 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. fda.gov [fda.gov]

Potential biological activity of 2,4-dimethylquinoline derivatives

An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dimethylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Publication Date: January 17, 2026

Abstract

The quinoline scaffold, a fused aromatic nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of derivatives based on the 2,4-dimethylquinoline core. We delve into the synthetic strategies for accessing these molecules, followed by a comprehensive analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. The narrative synthesizes data from preclinical studies, elucidates key mechanisms of action, presents detailed experimental protocols for biological evaluation, and discusses structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline (C₉H₇N) is a privileged heterocyclic structure composed of a benzene ring fused to a pyridine ring.[1] This arrangement confers unique physicochemical properties that make it an ideal framework for designing new therapeutic agents. Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4]

The 2,4-dimethylquinoline core, specifically, offers a synthetically accessible and modifiable template. The methyl groups at positions 2 and 4 can influence the molecule's steric and electronic properties, providing a foundation for developing derivatives with enhanced potency and selectivity. This guide will systematically review the evidence supporting the biological activities of these specific derivatives and provide practical insights for their further investigation.

Synthetic Pathways to 2,4-Dimethylquinoline Derivatives

The construction of the quinoline ring system is a well-established field in organic chemistry. Several classic named reactions, such as the Combes, Doebner-Von Miller, and Friedlander syntheses, are commonly employed to create the core structure.[5] These methods typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls under acidic or basic conditions.

General Synthetic Workflow

The synthesis of substituted 2,4-dimethylquinolines often follows a convergent approach where a substituted aniline is reacted with an appropriate diketone or ketone precursor. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Modern methodologies often focus on environmentally benign and efficient protocols, sometimes employing catalysts like ferric chloride or molecular iodine.[6][7]

Diagram 1: General Synthetic Workflow for Quinolines

Caption: A generalized workflow for the synthesis of 2,4-dimethylquinoline derivatives.

Experimental Protocol: Doebner-von Miller Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example for synthesizing the parent 2,4-dimethylquinoline structure.

Objective: To synthesize 2,4-dimethylquinoline from aniline and acetone.

Materials:

-

Aniline

-

Acetone

-

Iodine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separating funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a mixture of aniline and a catalytic amount of iodine to 170-175°C.[5]

-

Addition of Reagent: While vigorously stirring the heated aniline, add acetone dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature.[5]

-

Reaction and Distillation: Continue heating and stirring for 2-3 hours. During this time, a distillate containing water and excess acetone will be collected.

-

Work-up: After the reaction is complete, allow the mixture to cool. Acidify the residue with dilute HCl to protonate the basic quinoline product and any unreacted aniline, making them water-soluble.

-

Extraction: Wash the acidic solution with diethyl ether to remove non-basic impurities. Discard the ether layer.

-

Basification: Carefully make the aqueous layer basic with a concentrated NaOH solution. The 2,4-dimethylquinoline will separate as an oil.

-

Final Extraction & Drying: Extract the product into fresh diethyl ether. Wash the ether layer with water, then dry it over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 2,4-dimethylquinoline.[5]

Anticancer Activity

The quinoline scaffold is a key structural motif in numerous anticancer agents.[8] Derivatives of 2,4-dimethylquinoline have been investigated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating significant potential in this therapeutic area.[9][10]

Cytotoxicity Profile

Studies have shown that various substituted 2,4-dimethylquinoline derivatives exhibit potent and sometimes selective anticancer activity. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Representative Quinoline Derivatives against Human Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline 13 | 2-aryl, C-6 substitution | HeLa (Cervical) | 8.3 | [9] |

| Quinoline 12 | 2-aryl, C-6 substitution | PC3 (Prostate) | 31.37 | [9] |

| Compound 91b1 | Not specified | A549 (Lung) | ~10 µg/mL | [10] |

| Compound 3b | Dihydrazone derivative | MCF-7 (Breast) | 7.016 | [11] |

| Compound 3c | Dihydrazone derivative | MCF-7 (Breast) | 7.05 | [11] |

| Compound 65 | 2,4,6-trisubstituted | Various | 0.03 - 1.24 | [2] |

Note: The table includes data for closely related quinoline derivatives to illustrate the scaffold's potential, as specific IC₅₀ values for a wide range of 2,4-dimethylquinoline derivatives were not consolidated in the initial search.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted and can involve the modulation of several critical cellular pathways.[8]

-

Induction of Apoptosis: Many quinoline compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often confirmed by assays such as Annexin V/Propidium Iodide staining.[8][11]

-

Cell Cycle Arrest: Interference with the cell cycle is another common mechanism, where the compounds cause cells to arrest at specific phases (e.g., G2/M), preventing their proliferation.[8]

-

Inhibition of Signaling Pathways: Aberrant signaling pathways are hallmarks of cancer. Quinoline derivatives have been shown to inhibit key pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[8]

-

Enzyme Inhibition: Some derivatives show inhibitory activity against specific enzymes crucial for cancer progression, such as histone demethylases (KDMs) or cyclin-dependent kinases (CDKs).[9][11]

Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Potential inhibition points of quinoline derivatives in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a 2,4-dimethylquinoline derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents.[12] Quinoline derivatives have long been a source of potent antibacterial and antifungal compounds, and the 2,4-dimethylquinoline scaffold is a promising starting point for new discoveries.[12][13]

Spectrum of Activity

Derivatives of the quinoline core have shown activity against a range of pathogens, including Gram-positive bacteria (like Staphylococcus aureus), Gram-negative bacteria, and various fungal strains.[12][14] For instance, the quinoline derivative HT61 has been shown to be effective at reducing the viability of S. aureus biofilms, a notoriously difficult form of bacterial growth to treat.[14] The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound ID | Target Organism | Activity Type | MIC (µg/mL) | Reference |

| Compound 32 | A. flavus | Antifungal | 12.5 | [12] |

| Compound 33 | F. oxysporum | Antifungal | 25 | [12] |

| Compound 41 | M. tuberculosis H37Rv | Antitubercular | 1.8 µM | [12] |

| Compound 42 | M. tuberculosis H37Rv | Antitubercular | 0.3 µM | [12] |

| HT61 | S. aureus (biofilm) | Antibacterial | Effective | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35°C), spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been reported to possess significant anti-inflammatory properties, often by modulating key inflammatory pathways.[2][15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of inflammatory mediators. Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: Reducing the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[16]

-

Modulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives can inhibit its activation, thereby downregulating the expression of numerous inflammatory genes.[17][18]

-

Antioxidant Effects: Inflammation and oxidative stress are closely linked. Dihydroquinoline derivatives, for example, have been shown to reduce oxidative stress, which contributes to their anti-inflammatory and hepatoprotective effects.[17]

Diagram 3: Simplified NF-κB Signaling Pathway

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride: A Computational Guide

Abstract

Quinoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2][3] This technical guide presents a comprehensive theoretical framework for the characterization of a novel compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride. We outline a multi-pillar computational strategy encompassing quantum chemical calculations, molecular docking simulations, and in silico pharmacokinetic profiling. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the underlying scientific rationale for a robust preclinical assessment. The protocols detailed herein are designed to elucidate the molecule's electronic structure, predict its reactivity, identify potential biological targets, and evaluate its drug-likeness, thereby establishing a self-validating system for its theoretical investigation.

Introduction: The Rationale for Quinoline Scaffolds

The quinoline ring system, a fusion of a benzene ring with a pyridine ring, is a privileged scaffold in drug discovery.[4] Its derivatives have been successfully developed into drugs for a wide array of conditions, including malaria, cancer, and various infections.[1][2][3] The versatility of the quinoline core allows for substitutions that can modulate its physicochemical and pharmacological properties, making it an attractive starting point for designing new therapeutic agents.[5] The subject of this guide, 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, combines this potent heterocyclic core with an acetic acid moiety. The carboxylic acid group can serve as a critical pharmacophore for interacting with biological targets, such as the active sites of enzymes, often through hydrogen bonding or ionic interactions.

The hydrochloride salt form typically enhances the compound's solubility and stability, which are crucial for potential pharmaceutical development. A rigorous theoretical evaluation is the first logical step in the drug discovery pipeline. It is a time and cost-efficient approach to predict a compound's behavior and prioritize candidates for synthesis and experimental testing.[6] This guide provides the theoretical underpinnings and practical workflows for such an evaluation.

Molecular Structure and Quantum Chemical Analysis